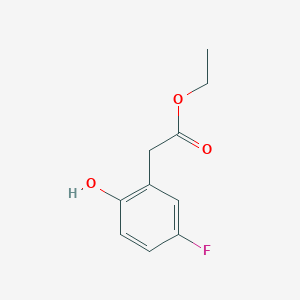![molecular formula C20H17BrN2O5S2 B13985907 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolo[2,3-c]pyridine derivatives
Métodos De Preparación
The synthesis of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the bromophenylsulfonyl and tosyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and tosylates. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridinium p-toluenesulfonate .
Análisis De Reacciones Químicas
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer.
Biological Research: It is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one can be compared with other pyrrolo[2,3-c]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds exhibit anti-tumor activity and are used in cancer research.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound for cancer research.
Propiedades
Fórmula molecular |
C20H17BrN2O5S2 |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)sulfonyl-6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C20H17BrN2O5S2/c1-14-2-6-16(7-3-14)29(25,26)22-12-19-18(20(24)13-22)10-11-23(19)30(27,28)17-8-4-15(21)5-9-17/h2-11H,12-13H2,1H3 |
Clave InChI |
MSAKDFSVMQTQKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CN3S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

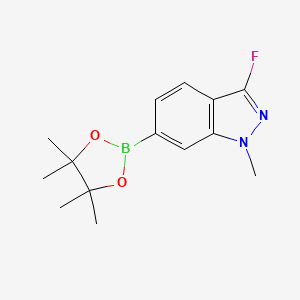
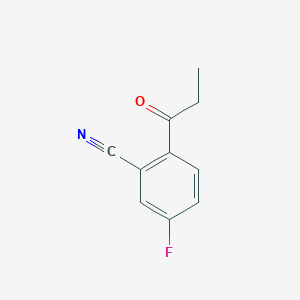
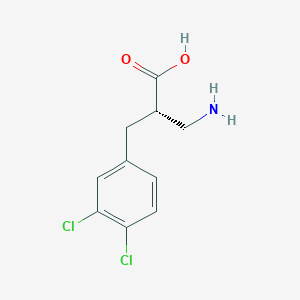
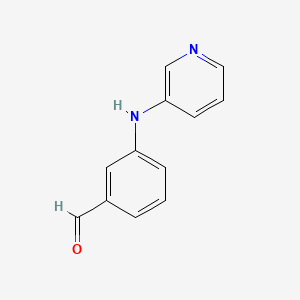
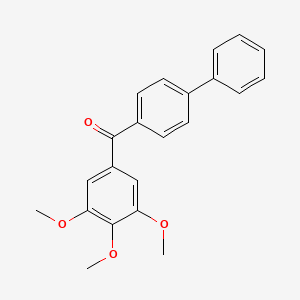


![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
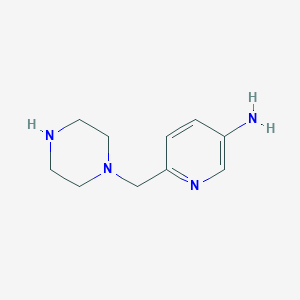
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
